molecular formula C11H15NO B6307053 4-Methyl-2-phenylmorpholine, 95% CAS No. 21532-10-5

4-Methyl-2-phenylmorpholine, 95%

Cat. No. B6307053
CAS RN: 21532-10-5
M. Wt: 177.24 g/mol
InChI Key: FXDYCASQPGXSMZ-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylmorpholine is a chemical compound with the molecular formula C11H15NO . It is a colorless to yellow liquid and is a derivative of phenylmorpholine . Phenylmorpholines are chemical derivatives of phenylmorpholine or of the psychostimulant drug phenmetrazine . Most such compounds act as releasers of monoamine neurotransmitters, and have stimulant effects .


Molecular Structure Analysis

The molecular weight of 4-Methyl-2-phenylmorpholine is 177.25 . The InChI code for this compound is 1S/C11H15NO/c1-12-7-8-13-11 (9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 . The linear formula for this compound is C11H15NO .


Physical And Chemical Properties Analysis

4-Methyl-2-phenylmorpholine is a colorless to yellow liquid . The country of origin is CN .

Safety and Hazards

The safety information and MSDS for 4-Methyl-2-phenylmorpholine can be found at the provided link . For detailed safety and hazard information, it is recommended to refer to the MSDS .

Relevant Papers The relevant papers for 4-Methyl-2-phenylmorpholine can be found at the provided link . These papers include peer-reviewed articles, technical documents, and more .

Mechanism of Action

Target of Action

4-Methyl-2-phenylmorpholine is a derivative of morpholine . Morpholine derivatives are known to have a wide variety of pharmacological activities . The primary targets of these compounds are often monoamine neurotransmitters . They act as releasers of these neurotransmitters, influencing their concentration and activity within the nervous system .

Mode of Action

It is thought to interact with its targets (monoamine neurotransmitters) by inhibiting the reuptake of norepinephrine and dopamine into the presynaptic neuron . This leads to an increase in the release of these monoamines into the extraneuronal space .

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-2-phenylmorpholine are likely related to the signaling pathways of the monoamine neurotransmitters it targets. By increasing the release of these neurotransmitters, it can affect various downstream effects related to mood, cognition, and other neurological functions .

Pharmacokinetics

Morpholine derivatives are generally thought to be readily absorbed and metabolized in the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and therapeutic effects .

Result of Action

The result of 4-Methyl-2-phenylmorpholine’s action is likely to be a change in neurological function due to increased levels of monoamine neurotransmitters. This could potentially lead to effects such as increased alertness, mood elevation, or other changes depending on the specific neurotransmitters involved .

Action Environment

The action of 4-Methyl-2-phenylmorpholine can be influenced by various environmental factors. These could include the presence of other drugs or substances, the individual’s health status, genetic factors, and more. For example, the presence of certain enzymes could affect the metabolism and efficacy of the compound .

properties

IUPAC Name

4-methyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-7-8-13-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDYCASQPGXSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309828
Record name 4-Methyl-2-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenylmorpholine

CAS RN

21532-10-5
Record name 4-Methyl-2-phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21532-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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